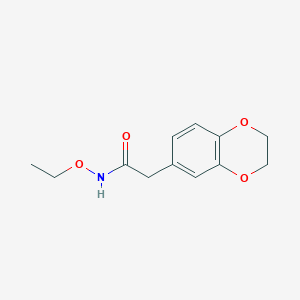

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-13-12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMUIPUMARGLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)CC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetamide group, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl chloroacetate in the presence of a base. The resulting product is characterized by its molecular formula and molecular weight of approximately 221.25 g/mol. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anti-Diabetic Potential

Recent studies have evaluated the anti-diabetic properties of derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide. One study synthesized a series of related compounds and assessed their inhibitory activity against the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The results indicated moderate inhibitory effects, with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) as a reference standard .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 7i | 86.31 | Moderate |

| 7k | 81.12 | Moderate |

| Acarbose | 37.38 | Standard |

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound and its derivatives. Preliminary studies suggest that certain modifications to the benzodioxin structure may enhance antibacterial properties against various pathogens. For instance, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Potential in Cancer Treatment

The compound's structural features have led researchers to explore its potential in cancer therapy. Some derivatives have been tested for their ability to induce apoptosis in cancer cell lines, suggesting that they may serve as lead compounds for developing new anticancer agents.

Neurological Disorders

The neuroprotective effects of compounds similar to this compound are also under investigation. Initial findings indicate that these compounds may inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Case Study: Anti-Diabetic Activity

In a controlled study involving diabetic rats treated with synthesized derivatives of the compound, significant reductions in blood glucose levels were observed compared to untreated controls. This suggests potential therapeutic applications for managing type 2 diabetes.

Case Study: Antimicrobial Efficacy

A series of derivatives were tested against common bacterial strains in vitro, demonstrating effective inhibition at varying concentrations. These findings support further exploration into their use as antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide with structurally analogous compounds, focusing on substituent variations, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison of Benzodioxin-Acetamide Derivatives

Key Comparisons

Substituent Effects on Bioactivity: The ethoxy group in the target compound enhances lipophilicity compared to the simpler acetamide derivative (MW 193.20 vs. 237.25) . This may improve membrane permeability but reduce aqueous solubility. Sulfonamide-phenylacetamide derivatives (e.g., compounds 7i and 7k in ) exhibit moderate α-glucosidase inhibition (IC₅₀ ~81–86 µM), suggesting that polar sulfonamide groups enhance enzyme binding via hydrogen bonding. Thieno-pyrimidinyl and piperazino substituents () introduce bulk and heterocyclic complexity, likely targeting kinases or neurotransmitter receptors. These moieties are absent in the target compound.

Structural-Activity Relationships (SAR) :

- The 1,4-benzodioxin core is conserved across all analogs, indicating its role in scaffold stability and π-π interactions. Antihepatotoxic activity in flavone-dioxane hybrids () further underscores the pharmacophore’s versatility.

- Electron-withdrawing groups (e.g., sulfonamide in ) improve enzyme inhibition, while electron-donating groups (e.g., ethoxy in the target compound) may favor hydrophobic interactions.

Therapeutic Potential: The target compound’s ethoxy group positions it between polar (e.g., sulfonamide) and nonpolar (e.g., methylthieno) analogs, suggesting balanced pharmacokinetics. However, without direct bioactivity data, its applications remain speculative.

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is a compound derived from the benzodioxole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

- Preparation of 2,3-dihydrobenzo[1,4]-dioxin-6-amine : This is achieved by reacting appropriate precursors under alkaline conditions.

- Formation of N-Ethoxyacetamide : The amine is then reacted with ethyl chloroacetate to yield the target compound through acylation reactions.

The detailed synthetic pathway includes various intermediates and can be monitored using techniques like thin-layer chromatography (TLC) to ensure purity and yield.

Enzymatic Inhibition

Recent studies have focused on the compound's potential as an inhibitor of key enzymes involved in metabolic disorders:

- Acetylcholinesterase Inhibition : This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. In vitro assays indicated that this compound exhibits significant inhibitory activity against acetylcholinesterase, suggesting its potential as a therapeutic agent for cognitive enhancement or neuroprotection .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties by assessing its effects on α-glucosidase activity. Inhibition of this enzyme can delay carbohydrate absorption and help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM). The results showed promising inhibitory effects, indicating its potential role in diabetes management .

Toxicity Assessment

In toxicity studies, the compound demonstrated a favorable safety profile. It was tested on human peripheral blood mononuclear cells and exhibited no cytotoxic effects even at high concentrations (up to 5200 μM), which suggests a good therapeutic window for further development .

Case Studies

Several case studies highlight the biological activity of related compounds within the benzodioxole family:

- Larvicidal Activity : A study evaluated the larvicidal effects of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. Compounds similar to this compound showed varying degrees of effectiveness in inhibiting larval development .

- Antioxidant Properties : Related compounds have been shown to possess antioxidant properties, which may contribute to their overall biological efficacy and potential in treating oxidative stress-related conditions .

Data Summary

| Compound | Biological Activity | IC50 Values | Toxicity Level |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | TBD | Non-toxic up to 5200 μM |

| Benzodioxole Derivative | Larvicidal against Aedes aegypti | LC50 = 28.9 μM | Mild behavioral effects in mice |

| Related Compound | Antioxidant Activity | TBD | Non-cytotoxic at ≤20 μM |

Q & A

Basic: What synthetic methodologies are established for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide?

Answer:

The compound is synthesized via nucleophilic substitution reactions. A typical route involves:

Amine activation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10) to form a sulfonamide intermediate .

Acetamide coupling : Introducing the ethoxyacetamide moiety by reacting with bromoacetyl derivatives (e.g., 2-bromoacetamide) in aqueous Na₂CO₃ at room temperature .

Key conditions : pH control (8–10), room temperature, and use of Na₂CO₃ for deprotonation. Yields depend on substituent steric effects and reaction time optimization .

Basic: How is structural characterization performed for this compound?

Answer:

Post-synthesis characterization employs:

- Spectroscopy :

- X-ray crystallography : Resolves dihedral angles between the benzodioxin ring and acetamide group (e.g., 67.5° in sulfonamide derivatives) .

- Elemental analysis : Validates molecular formula (e.g., C₁₀H₁₁NO₃) .

Advanced: What structure-activity relationship (SAR) insights exist for derivatives of this compound?

Answer:

SAR studies focus on substituent effects on enzyme inhibition:

- α-Glucosidase inhibition : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance activity (IC₅₀ = 12.3 µM) compared to electron-donating groups (IC₅₀ = 34.7 µM for -OCH₃) .

- Acetylcholinesterase (AChE) inhibition : Bulky substituents (e.g., 4-methylphenyl) improve binding to the catalytic triad (His⁴⁴⁷, Ser²⁰³) via hydrophobic interactions .

Table 1 : Inhibitory activity of selected derivatives

| Substituent | α-Glucosidase IC₅₀ (µM) | AChE IC₅₀ (µM) |

|---|---|---|

| -NO₂ | 12.3 | 18.9 |

| -OCH₃ | 34.7 | 45.2 |

| -CH₃ | 22.1 | 23.8 |

Advanced: How can computational methods predict biological activity?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites. For AChE, the acetamide group forms hydrogen bonds with Ser²⁰³, while the benzodioxin ring occupies the peripheral anionic site .

- QSAR models : Use descriptors like logP (optimal ~2.5) and polar surface area (<90 Ų) to predict blood-brain barrier permeability for neurotargeting .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to validate binding modes .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

Contradictions arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : Resolves dynamic processes (e.g., amide proton exchange) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., benzodioxin vs. acetamide protons) .

- Cross-validation with IR/X-ray : Confirms functional groups and spatial arrangement when NMR data is ambiguous .

Advanced: What strategies optimize reaction conditions for scalable synthesis?

Answer:

- Solvent selection : Replace THF with EtOH/H₂O mixtures to improve solubility of intermediates and reduce side reactions .

- Catalysis : Use TEA (triethylamine) to accelerate sulfonylation, reducing reaction time from 4 hours to 90 minutes .

- Workflow :

- Step 1 : Amine sulfonylation at 0°C to minimize hydrolysis.

- Step 2 : Acetamide coupling at 50°C to enhance reactivity .

Advanced: What mechanisms underlie its enzyme inhibition?

Answer:

- α-Glucosidase : Competitive inhibition by mimicking the glucopyranose transition state, with the ethoxy group acting as a hydrogen-bond acceptor for Asp³⁴⁹ .

- AChE : Non-competitive inhibition via π-π stacking between the benzodioxin ring and Trp⁸⁶ in the gorge region .

Supporting data : Lineweaver-Burk plots show increased Km (competitive) and decreased Vmax (non-competitive) for mixed inhibition profiles .

Basic: What are the storage and handling protocols?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.